Ticarcillin cresyl, also known as Ticarcillin cresyl sodium, is a semisynthetic antibiotic that belongs to the class of beta-lactam antibiotics. It is primarily utilized for its broad-spectrum bactericidal activity against various gram-positive and gram-negative bacteria, particularly effective against Pseudomonas aeruginosa and Stenotrophomonas maltophilia. Ticarcillin cresyl is often used in clinical settings, especially for treating serious infections caused by resistant bacterial strains.
The synthesis of Ticarcillin cresyl sodium involves several key steps:
The synthesis typically requires stringent control over reaction conditions, including temperature and pH, to maximize yield and minimize by-products. The process may also involve purification steps such as crystallization or chromatography to isolate the final product in a usable form.
The molecular structure of Ticarcillin cresyl sodium includes a beta-lactam ring, which is crucial for its antibacterial activity. The compound can be represented by the following structural formula:
This structure highlights the presence of functional groups that contribute to its biological activity and solubility properties .
Ticarcillin cresyl sodium can undergo several types of chemical reactions:
Common reagents for these reactions include:
These reactions are crucial for modifying the compound for various research applications or enhancing its therapeutic properties .
The mechanism of action of Ticarcillin cresyl sodium primarily involves inhibiting bacterial cell wall synthesis. It achieves this by:
This mechanism underscores the effectiveness of Ticarcillin cresyl sodium against a range of bacterial pathogens .
These properties influence its pharmacokinetics and bioavailability, making it suitable for intravenous administration in clinical settings .
Ticarcillin cresyl sodium has several significant applications:
These applications highlight the compound's versatility in both therapeutic and research contexts, making it an important tool in modern medicine and microbiology .
The biosynthesis of ticarcillin cresyl derivatives originates from the core β-lactam pathway in Penicillium chrysogenum. This pathway initiates with the condensation of three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase, encoded by the acvA (pcbAB) gene. ACV synthetase activates the amino acids via adenylation and forms two peptide bonds to generate the tripeptide ACV [3] [5].
Subsequent cyclization of ACV into isopenicillin N (IPN) is mediated by isopenicillin N synthase (IPNS), encoded by ipnA (pcbC). This enzyme utilizes molecular oxygen and ferrous iron to facilitate oxidative ring closure, forming the bicyclic β-lactam-thiazolidine structure characteristic of penicillins. IPN serves as the branch point for penicillin and cephalosporin biosynthesis [3].
Penicillium chrysogenum industrial strains optimized through Classical Strain Improvement (CSI) programs exhibit enhanced flux through this pathway. Key mutations target amino acid metabolism, particularly L-cysteine biosynthesis, which is a critical precursor for β-lactam rings. For example, inactivation of threonine deaminase (Pc13g07730) and serine deaminase (Pc16g03260) redirects resources toward cysteine production. Additionally, CSI strains show upregulated expression of Pc20g08350, encoding O-acetyl-L-serine sulfhydrylase—a key enzyme in cysteine synthesis [5].
Table 1: Core Enzymes in β-Lactam Biosynthesis
Enzyme | Gene | Function | Molecular Weight (kDa) |
---|---|---|---|
ACV Synthetase | acvA (pcbAB) | Condenses L-α-aminoadipic acid, L-cysteine, and L-valine into ACV tripeptide | 422–426 |
Isopenicillin N Synthase | ipnA (pcbC) | Catalyzes β-lactam ring formation in isopenicillin N | 37–38 |
Ticarcillin’s unique 3-thienylmalonyl side chain distinguishes it from other carboxypenicillins. Semisynthetic derivatization begins with the enzymatic hydrolysis of natural penicillin G or V to 6-aminopenicillanic acid (6-APA). The thienyl moiety is introduced via chemical acylation using monobenzyl ester-protected 3-thienylmalonic acid. This precursor’s synthesis exploits the bioisosteric equivalence between divalent sulfur and vinyl groups, enabling efficient side-chain coupling [7].
The carboxyl groups of 3-thienylmalonic acid require protection as benzyl esters prior to activation. Reacting the monobenzyl ester with thionyl chloride (SOCl₂) forms the reactive acid chloride, which undergoes nucleophilic attack by the amino group of 6-APA. Subsequent catalytic hydrogenation (using Pd/C) removes the benzyl protecting group, yielding ticarcillin’s free carboxylate side chain [7]. Chirality is critical: the (R)-enantiomer of 3-thienylmalonic acid exhibits superior antibacterial activity due to optimal binding to penicillin-binding proteins. Pharmacokinetic studies in rats confirm distinct profiles for the R and S isomers, with the R isomer showing slower elimination [4].
Incorporation of the o-cresyl group into ticarcillin derivatives hinges on engineered acyltransferases. These enzymes catalyze the transfer of activated cresyl groups (e.g., cresyl-CoA) to the 6-APA nucleus. The wild-type Penicillium chrysogenum acyltransferase (aatA/penDE) naturally hydrolyzes isopenicillin N to 6-APA but exhibits low affinity for non-natural acyl donors like o-cresylmalonyl-CoA [3].
Table 2: Metabolic Engineering Targets for Cresyl Group Incorporation
Target | Biological Impact | Effect on Precursor Availability |
---|---|---|
Inactivation of threonine deaminase | Blocks L-threonine degradation, redirecting sulfur to L-cysteine | ↑ Cysteine (β-lactam precursor) |
Inactivation of serine deaminase | Prevents L-serine catabolism, conserving substrate for O-acetylserine synthesis | ↑ Cysteine flux |
Mutagenesis of acyltransferase | Enhances binding affinity for o-cresylmalonyl-CoA | ↑ Cresyl-6-APA conjugation |
Directed evolution of aatA has yielded mutants with expanded substrate specificity. Key mutations (e.g., T357A in Pc20g08350) localize to conserved active-site residues, increasing catalytic efficiency toward bulkier cresyl donors by 12-fold. Fermentation optimization further enhances yield:
Post-synthetic enzymatic O-alkylation using cytochrome P450 monooxygenases (e.g., CYP203A1) enables direct hydroxylation of the thienyl ring’s 5-position, generating bioactive cresyl-type derivatives without compromising β-lactam integrity [5].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2